7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of both bromine and chlorine atoms attached to a pyrazolo[4,3-c]pyridine core
Mechanism of Action
Target of Action
Similar compounds in the pyrazolo[3,4-b]pyridine family have shown inhibitory activity against certain enzymes
Mode of Action
It’s known that similar compounds can inhibit the activity of certain enzymes . The compound may interact with its targets, leading to changes in their function. More research is required to understand the specific interactions and resulting changes.
Biochemical Pathways
Related compounds have been shown to affect certain enzymatic pathways . The downstream effects of these interactions would depend on the specific pathways and targets involved.
Result of Action
Similar compounds have shown significant inhibitory activity against certain enzymes , which could lead to various cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine typically involves the formation of the pyrazolopyridine core followed by the introduction of bromine and chlorine substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted pyridine, the pyrazole ring can be formed through a cyclization reaction, followed by halogenation to introduce the bromine and chlorine atoms .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify its electronic properties.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like bromine or chlorine gas can be used under acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine
- 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine
- 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine
- 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
Uniqueness
7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and binding affinity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
7-bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-2-9-6(8)3-1-10-11-5(3)4/h1-2H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAWRYBEMKETJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NN2)C(=N1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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